Product packaging for S,S-Dimethyl sulfoximine(Cat. No.:CAS No. 1520-31-6)

S,S-Dimethyl sulfoximine

Cat. No.: B075141
CAS No.: 1520-31-6
M. Wt: 93.15 g/mol
InChI Key: DTGSFFWQUULHIF-UHFFFAOYSA-N
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Description

S,S-Dimethyl sulfoximine is a highly valuable and versatile reagent in organic synthesis and chemical biology, primarily recognized for its role as a potent methylthiolation agent. Its core research value lies in its ability to efficiently transfer a methylthio (SCH3) group to a wide range of electrophilic substrates, including aryl halides, under palladium or copper catalysis. This enables the direct incorporation of the methylthio moiety into complex molecular architectures, a transformation that is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The methylthio group can significantly influence a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, and can participate in specific non-covalent interactions within biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NOS B075141 S,S-Dimethyl sulfoximine CAS No. 1520-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino-dimethyl-oxo-λ6-sulfane
Source PubChem
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InChI

InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DTGSFFWQUULHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NOS
Source PubChem
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DSSTOX Substance ID

DTXSID40164933
Record name S,S-Dimethyl sulfoximine
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Molecular Weight

93.15 g/mol
Source PubChem
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CAS No.

1520-31-6
Record name Sulfoximine, S,S-dimethyl-
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Record name S,S-Dimethyl sulfoximine
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Record name S,S-Dimethyl sulfoximine
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Record name (dimethanesulfinylidene)amine
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Ii. Advanced Synthetic Methodologies for S,s Dimethyl Sulfoximine and Its Derivatives

Direct Synthesis Approaches to NH-Sulfoximines from Precursors

Direct synthetic routes to NH-sulfoximines are highly sought after as they often circumvent the need for protection and deprotection steps, leading to more efficient and atom-economical processes. These methods can be broadly categorized based on the starting sulfur-containing precursor: sulfoxides or sulfides.

The conversion of sulfoxides to sulfoximines is achieved through imidation, which involves the transfer of a nitrene or an "NH" group to the sulfur atom. This transformation can be accomplished using various reagents and catalysts, each with its own advantages and limitations.

One of the earliest methods for the synthesis of NH-sulfoximines involves the use of hydrazoic acid (HN₃) generated in situ from sodium azide (B81097) and an excess of concentrated sulfuric acid. d-nb.info In this classical approach, the sulfoxide (B87167) is treated with the strong acid mixture, leading to the formation of the corresponding NH-sulfoximine. d-nb.info However, this method has notable drawbacks. For instance, sulfoxides that possess strongly electron-withdrawing substituents are often unreactive under these conditions. d-nb.info While the use of fuming sulfuric acid in a flow reactor has been shown to yield the desired sulfoximine (B86345) with high selectivity in a short reaction time, it can also lead to the racemization of the product if a chiral sulfoxide is used. nih.gov

Table 1: Johnson's Classical Method for Sulfoximine Synthesis

Starting Material Reagents Key Features Limitations

To overcome the limitations of classical methods, transition metal-catalyzed imidation reactions have been developed. Rhodium catalysts, in particular, have proven to be effective for the synthesis of N-protected sulfoximines from sulfoxides. nih.govacs.org A notable example involves the reaction of a sulfoxide with a carbamate (B1207046), such as BocNH₂ or CbzNH₂, in the presence of a rhodium catalyst. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates stereospecificity, meaning that the configuration of a chiral center at the sulfur atom is retained in the product. nih.govacs.org The resulting N-protected sulfoximines can then be readily deprotected to yield the free NH-sulfoximine. nih.govorganic-chemistry.org For example, N-trifluoroacetylsulfoximines, synthesized using trifluoroacetamide, iodobenzene (B50100) diacetate, and a rhodium catalyst, can be deprotected using potassium carbonate in methanol (B129727). nih.gov

Table 2: Rhodium-Catalyzed Imidation of Sulfoxides

Sulfoxide Substrate Nitrogen Source Catalyst System Product Type Ref.
Various alkyl & aryl sulfoxides Carbamates (BocNH₂, CbzNH₂) Rhodium catalyst N-Boc/Cbz-sulfoximines acs.org

Oxidative imidation methods provide a direct route to NH-sulfoximines from sulfoxides, often using a hypervalent iodine reagent as the oxidant and a source of ammonia (B1221849). A prominent example is the use of phenyliodine(III) diacetate (PhI(OAc)₂) in combination with aqueous ammonia or ammonium (B1175870) carbamate. d-nb.infochemrxiv.org This approach is noteworthy for its high yields and broad functional group tolerance. d-nb.infonih.gov The reaction is believed to proceed through the in situ generation of a nitrene intermediate from the ammonia source, which then reacts with the sulfoxide. d-nb.info Subsequent oxidation by PhI(OAc)₂ furnishes the final sulfoximine product. d-nb.info This method has been successfully applied to a range of sulfoxides, including those with sensitive functional groups. d-nb.infonih.gov

Table 3: Oxidative Imidation of Sulfoxides

Oxidant Ammonia Source Key Features Ref.

The direct conversion of sulfides to NH-sulfoximines represents a highly efficient synthetic strategy, as it involves the formation of both an S=N and an S=O bond in a single operation.

Several one-pot procedures have been developed for the synthesis of NH-sulfoximines directly from sulfides. These methods typically employ an oxidant, such as (diacetoxyiodo)benzene (B116549) (DIB) or PhI(OAc)₂, and an ammonia source, with ammonium carbonate ((NH₄)₂CO₃) being a common choice. chemrxiv.orgacs.orgresearchgate.netrsc.org The reaction proceeds by the sequential imidation and oxidation of the sulfide (B99878). rsc.org These one-pot transformations are generally high-yielding and exhibit excellent functional group tolerance, accommodating a wide variety of sulfide substrates. nih.govresearchgate.net The operational simplicity and use of inexpensive reagents make this a very attractive method for the preparation of NH-sulfoximines. rsc.org For instance, the reaction of a sulfide with 2.3 equivalents of PhI(OAc)₂ and 1.5 equivalents of (NH₄)₂CO₃ can produce the corresponding NH-sulfoximine in good to excellent yields. researchgate.net

Table 4: One-Pot Synthesis of NH-Sulfoximines from Sulfides

Sulfide Substrate Reagents Key Features Ref.

From Sulfides

Metal-Free Conditions (e.g., via N-cyano sulfilimines)

The synthesis of S,S-dimethyl sulfoximine and its derivatives can be achieved under metal-free conditions, offering an alternative to transition-metal-catalyzed methods. A notable approach involves a two-step sequence starting from the corresponding sulfides. researchgate.net This method relies on the initial imination of a sulfide with cyanamide (B42294) in the presence of a base and N-bromosuccinimide (NBS) to form an N-cyano sulfilimine. researchgate.netresearchgate.net The resulting sulfilimine intermediate is then oxidized, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), to yield the final N-cyano sulfoximine. researchgate.netresearchgate.net This strategy provides a straightforward, metal-free route to N-functionalized sulfoximines. researchgate.net

Asymmetric Synthesis of S,S-Dimethyl Sulfoximines and Chiral Analogs

The generation of chiral sulfoximines, where the sulfur atom is a stereocenter, is of significant interest. These non-racemic compounds are valuable in asymmetric synthesis and medicinal chemistry. beilstein-journals.org Key strategies to produce enantiomerically enriched sulfoximines include the desymmetrization of prochiral precursors, enantioselective oxidation, and the use of chiral starting materials. nih.govacs.org

Enantioselective Deprotonation (Desymmetrization) with Chiral Bases

A prominent method for the asymmetric synthesis of chiral sulfoximines is the desymmetrization of prochiral S,S-dialkyl sulfoximines, such as this compound derivatives. nih.govbeilstein-journals.orgresearchgate.net This process involves the use of a chiral base to selectively remove one of two enantiotopic protons, creating a chiral carbanion which is then trapped by an electrophile. beilstein-journals.orgresearchgate.netacs.org The choice of the N-protecting group on the sulfoximine is crucial, with N-trialkylsilyl groups being commonly employed as they allow for tuning of steric properties and can be removed under mild conditions. beilstein-journals.org

Stoichiometric Chiral Lithium Amides

Pioneering work in the desymmetrization of S,S-dimethyl sulfoximines has utilized stoichiometric amounts of chiral lithium amides. nih.govacs.orgresearchgate.net Specifically, the asymmetric deprotonation of N-trialkylsilyl protected S,S-dimethyl sulfoximines with chiral lithium amides, such as lithium N,N-bis(1-phenylethyl)amide, has been demonstrated. beilstein-journals.orgresearchgate.netnih.gov The reaction, often carried out in the presence of lithium chloride, yields enantioenriched sulfoximines upon quenching with an electrophile. beilstein-journals.orgnih.gov While this method has proven the feasibility of chiral base desymmetrization, the enantiomeric excesses achieved are often moderate. nih.govbeilstein-journals.org For instance, using lithium N,N-bis(1-phenylethyl)amide, products with enantiomeric excesses up to 70% have been reported. beilstein-journals.org A variety of electrophiles can be used in this trapping step, including ketones, ketimines, and activated alkyl halides. beilstein-journals.orgnih.gov

Table 1: Desymmetrization of N-Trialkylsilyl Dimethyl Sulfoximines using Stoichiometric Chiral Lithium Amides beilstein-journals.org

N-Protecting GroupChiral BaseElectrophileProductYield (%)Enantiomeric Excess (ee, %)
Trimethylsilyl (TMS)(R,R)-Lithium N,N-bis(1-phenylethyl)amideTrimethylsilyl chloride (TMSCl)N-(TMS)-S-methyl-S-(trimethylsilylmethyl)sulfoximine-42
tert-Butyldiphenylsilyl (TBDPS)(S,S)-Lithium N,N-bis(1-phenylethyl)amideBenzophenoneN-(TBDPS)-S-methyl-S-(2,2-diphenyl-2-hydroxyethyl)sulfoximine8670
tert-Butyldiphenylsilyl (TBDPS)(S,S)-Lithium N,N-bis(1-phenylethyl)amideN-(Diphenylmethylene)-toluenesulfonamideAdduct of N-(diphenylmethylene)-toluenesulfonamide2318
tert-Butyldiphenylsilyl (TBDPS)(S,S)-Lithium N,N-bis(1-phenylethyl)amideDiphenyl disulfideN-(TBDPS)-S-methyl-S-(phenylthiomethyl)sulfoximine2363
Catalytic Asymmetric Variants

While the stoichiometric use of chiral bases has been established, the development of catalytic asymmetric variants for the desymmetrization of S,S-dimethyl sulfoximines via deprotonation remains a significant challenge. nih.govnih.gov The pioneering research with stoichiometric reagents has inspired further studies into catalytic desymmetrization; however, this area is still considered underdeveloped. nih.govacs.orgsemanticscholar.org The difficulty lies in achieving high enantioselectivity with only a catalytic amount of the chiral base.

Enantioselective Oxidation Procedures

Enantioselective oxidation represents another important pathway to chiral sulfoximines. researchgate.net One such strategy involves the desymmetrizing N-oxidation of pyridyl sulfoximines. acs.orgnih.govacs.orgfigshare.comresearchgate.net In this approach, an aspartic acid-containing peptide catalyst is used to achieve the selective oxidation of one of the pyridine (B92270) rings in a bis-pyridyl-sulfoximine, leading to the formation of chiral sulfoximine N-oxides with high enantiomeric ratios (up to 99:1 er). acs.orgnih.govacs.orgfigshare.com The directing group on the substrate plays a crucial role in enhancing the enantioinduction and can be subsequently removed to furnish the free N-H sulfoximines. acs.orgnih.gov

Another enantioselective oxidation strategy involves the oxidation of thioethers to produce enantioenriched sulfoxides, which are versatile intermediates that can be converted to chiral sulfoximines. nih.gov This two-step process, beginning with the catalytic enantioselective oxidation of a thioether followed by stereospecific amination of the resulting chiral sulfoxide, provides an indirect but effective route to chiral sulfoximines. nih.gov

Stereospecific S-Alkylation of Chiral Sulfinamides

A highly effective and practical method for the asymmetric synthesis of chiral sulfoximines is the stereospecific S-alkylation of readily accessible, enantioenriched sulfinamides. researchgate.netnih.govacs.orgresearchgate.netnih.govorganic-chemistry.orgacs.org This approach avoids the direct handling of chiral sulfoxides and offers a general and scalable route to a diverse range of chiral sulfoximines. nih.gov The key to this method is achieving high chemoselectivity for alkylation at the sulfur atom over the nitrogen atom of the sulfinamide. nih.gov

The Maruoka group developed conditions using sodium hydride (NaH) and 15-crown-5 (B104581) to promote the selective S-alkylation of chiral tert-butanesulfinamide derivatives with alkyl halides, yielding enantioenriched sulfoximines. nih.govacs.org Further optimization identified that using sodium hydroxide (B78521) in 1,2-dimethoxyethane (B42094) (DME) also provides high regioselectivity and efficiency for the S-alkylation. organic-chemistry.org The stereochemical integrity at the sulfur center is maintained throughout the reaction, making it a stereospecific transformation. researchgate.netnih.gov This method is compatible with a wide array of alkyl halides, allowing for the synthesis of sulfoximines with varied substituents. organic-chemistry.org

Rhodium-Catalyzed S-Alkylation with Diazo Compounds

A novel and powerful method for the asymmetric synthesis of sulfoximines involves the rhodium-catalyzed S-alkylation of sulfenamides with diazo compounds. nih.gov This approach represents a fundamental departure from traditional methods and offers a direct route to chiral sulfoximines. The key step is the creation of a new sulfur-carbon bond at a sulfur center that already bears carbon and nitrogen substituents. nih.gov

The reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov Utilizing a chiral rhodium catalyst, with loadings as low as 0.1 mol%, allows for the formation of S-alkylation products in high yields and with excellent enantioselectivity, achieving enantiomeric ratios up to 98:2. nih.gov These S-alkylation products can then be efficiently oxidized to the corresponding sulfoximines with complete retention of the newly established stereochemistry at the sulfur atom. nih.gov This methodology's utility has been showcased in the asymmetric synthesis of complex sulfoximine-containing agrochemicals. nih.gov

While direct rhodium-catalyzed reactions on this compound itself are less common, the principles established with sulfenamides highlight the potential of rhodium catalysis in manipulating sulfur-based stereocenters. Related research has shown that rhodium(III)-catalyzed C-H functionalization of anilines with α-diazo compounds can lead to ortho-alkylated anilines or substituted indoles, demonstrating the versatility of rhodium catalysis with diazo reagents. rsc.org

Resolution Methods for Racemic S,S-Dimethyl Sulfoximines

The preparation of enantiomerically pure sulfoximines is crucial for their application in fields where stereochemistry dictates biological activity. nih.gov Classical resolution of racemates remains a vital technique for obtaining single enantiomers.

Diastereomeric Salt Formation (e.g., with camphorsulfonic acid)

A highly effective and scalable method for the resolution of racemic sulfoximines is through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid. researchgate.net This technique has been particularly successful for the resolution of S-methyl-S-phenylsulfoximine, a key intermediate in the synthesis of more complex sulfoximines. researchgate.netnih.gov

The process involves treating the racemic sulfoximine with a sub-stoichiometric amount of the chiral acid. For instance, using approximately 0.6 equivalents of (+)-camphorsulfonic acid allows for the selective crystallization of one diastereomeric salt. researchgate.net This leaves the other enantiomer of the sulfoximine enriched in the mother liquor. Subsequent separation and purification can yield both enantiomers in high enantiomeric excess (ee). researchgate.net For example, resolution of racemic S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid can provide the (+)-enantiomer with ≥99% ee and the (-)-enantiomer with 97–99% ee in good yields. researchgate.net

The efficiency of this resolution is attributed to the significant differences in the crystal packing and solubility of the resulting diastereomeric salts. rsc.org However, this method's success can be sensitive to the substrate; for example, attempts to resolve trifluoromethyl-phenylsulfoximine with camphorsulfonic acid were unsuccessful, likely due to the reduced basicity of the sulfoximine nitrogen atom. chimia.ch

Functionalization and Derivatization Strategies of this compound

The versatility of this compound as a synthetic building block is further enhanced by the various ways its core structure can be functionalized. These modifications can be targeted at the nitrogen, carbon, or through the formation of new linkages to other functional groups.

N-Functionalization (e.g., N-alkynylation, N-arylation)

The nitrogen atom of the sulfoximine moiety is a key site for derivatization, allowing for the introduction of a wide range of substituents.

N-Alkynylation: The synthesis of N-alkynylated sulfoximines can be achieved through copper-catalyzed cross-coupling reactions between NH-sulfoximines and bromoacetylenes. nih.govacs.org This method proceeds under mild conditions and is applicable to a broad range of substrates, including this compound. d-nb.info The resulting yne-sulfoximines are valuable intermediates that can undergo further transformations, such as hydroacyloxylation and hydroamination, to generate highly functionalized products with excellent stereoselectivity. acs.org

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of sulfoximines. nih.gov This direct approach allows for the synthesis of various N-arylated sulfoximines in high yields using aryl bromides or iodides as coupling partners. nih.gov Copper-catalyzed methods, such as the Chan-Lam coupling with arylboronic acids, provide an alternative and often milder route to N-aryl sulfoximines. thieme-connect.com These reactions can be performed at room temperature and tolerate sterically hindered coupling partners. thieme-connect.com A transition-metal-free approach has also been developed, utilizing in situ generated aryne intermediates to react with the sulfoximine nucleophile. researchgate.net

N-Functionalization Reaction Examples

Reaction Type Catalyst/Reagents Substrate Example Product Example Yield Reference
N-Alkynylation Copper catalyst This compound N-Alkynyl-S,S-dimethyl sulfoximine 48% d-nb.info
N-Arylation Palladium catalyst S-Methyl-S-phenylsulfoximine N-Aryl-S-methyl-S-phenylsulfoximine High nih.gov
N-Arylation Copper(I) iodide/4-DMAP S-Methyl-S-phenylsulfoximine N-(2,4,6-Trimethylphenyl)-S,S-methylphenylsulfoximine 71-92% thieme-connect.com

C-Functionalization (e.g., α-arylation)

Functionalization of the carbon atoms adjacent to the sulfoximine group, known as α-functionalization, provides another avenue for structural modification.

α-Arylation: The direct α-arylation of this compound derivatives has been achieved through palladium-catalyzed cross-coupling reactions. chemspeed.comthieme-connect.comresearchgate.net This method typically requires protection of the sulfoximine nitrogen, for example, with a p-methoxybenzyl (PMB) group, to facilitate the reaction. chemspeed.comthieme-connect.com The reaction couples the protected sulfoximine with readily available (hetero)aryl bromides, providing an efficient route to (hetero)aryl-substituted this compound derivatives. chemspeed.comthieme-connect.comresearchgate.net This methodology has been applied to the synthesis of biologically active compounds, including the PTEFb inhibitor BAY 1143572. chemspeed.comthieme-connect.com Another approach to α-arylated sulfoximines involves a stereospecific SNAr reaction, where the sulfoximine acts as a nucleophile attacking an electron-deficient (hetero)aryl ring. nih.gov This method is highly modular and has been demonstrated with a wide range of complex heterocycles. nih.gov

α-Arylation Reaction Details

Reaction Type Catalyst/Reagents Substrate Coupling Partner Product Yield Reference
Palladium-catalyzed α-arylation XantPhos Pd G3, LiOt-Bu p-Methoxybenzyl-protected S,S-dimethylsulfoximine (Hetero)aryl bromides α-(Hetero)aryl-S,S-dimethylsulfoximine derivative up to 75% thieme-connect.com

Formation of Phosphoramidate Derivatives

Sulfoximines can be derivatized to form phosphoramidates, a class of compounds with significant biological activity. researchgate.netacgpubs.org The synthesis of these derivatives involves the formation of a phosphorus-nitrogen bond between the sulfoximine and a suitable phosphorylating agent.

One method involves the reaction of a sulfoximine with a bis(polyfluoroalkyl)phosphite in the presence of an oxidizing system, such as molecular iodine and hydrogen peroxide. tandfonline.comorganic-chemistry.org This approach yields sulfoximine-derived bis(fluoroalkyl)phosphoramidates. tandfonline.com The reactivity in these phosphoramidation reactions is influenced by the nature of both the sulfoximine and the fluoroalkoxy groups on the phosphite. tandfonline.com These reactions provide access to novel organophosphorus compounds with potential applications in various fields. researchgate.net

C-Acylation and C-Alkylation Reactions

Direct C-functionalization of this compound is challenging due to the low acidity of the methyl protons. However, the corresponding ylide, dimethylsulfoxonium methylide, serves as a highly reactive intermediate for C-C bond formation through acylation and alkylation reactions.

Simple α-carbonyl sulfoxonium ylides can be readily prepared by the acylation of dimethylsulfoxonium methylide using reagents such as acyl chlorides and chloroformates. thieme-connect.com This approach provides access to a variety of functionalized sulfoxonium ylides, which are valuable synthetic intermediates.

Furthermore, research has demonstrated the C-methylation of 4-chromanone-2-carboxylates using dimethylsulfoxonium methylide. sorbonne-universite.fr This reaction proceeds with high chemo- and regioselectivity, offering a mild and straightforward method for alkylation at the 2-position of the chromanone framework. sorbonne-universite.fr In some cases, the reaction of dimethylsulfoxonium methylide with α-carbonyl aldonitrones leads to a formal methylene (B1212753) insertion into the C-H bond, resulting in one-carbon homologated ketonitrones. nii.ac.jp

While direct C-acylation and C-alkylation on the parent this compound are not commonly reported, the reactivity of its ylide provides a powerful surrogate for achieving these transformations.

Table 1: Examples of C-Acylation and C-Alkylation of Dimethylsulfoxonium Methylide

Reactant 1Reactant 2Product TypeReference
Dimethylsulfoxonium methylideAcyl Chloridesα-Carbonyl sulfoxonium ylide thieme-connect.com
Dimethylsulfoxonium methylideChloroformatesα-Carbonyl sulfoxonium ylide thieme-connect.com
4-Chromanone-2-carboxylatesDimethylsulfoxonium methylideC-Methylated chromanone sorbonne-universite.fr
α-Carbonyl aldonitronesDimethylsulfoxonium methylideC-Methyl ketonitrones nii.ac.jp

Late-Stage Functionalization of Pharmacologically Relevant Molecules

The introduction of the sulfoximine moiety at a late stage in a synthetic sequence is a highly valuable strategy in drug discovery. This approach allows for the modification of complex, biologically active molecules to fine-tune their pharmacological properties. The sulfoximine group can enhance aqueous solubility, metabolic stability, and target engagement. chemrxiv.orgnih.gov

A notable example is the synthesis of Atuveciclib (B1649299), a potent CDK9 inhibitor. researchgate.net In this synthesis, a late-stage sulfoximination of a sulfide precursor was achieved using PhI(OAc)₂ and ammonium carbamate. This key step highlights the feasibility of incorporating the sulfoximine group into a complex molecular architecture.

Another strategy involves the stereospecific SNAr reaction of chiral sulfoximines with heteroaromatic electrophiles. This method has been applied to the synthesis of several pharmaceutical candidates, including the ATR inhibitor ceralasertib. chemrxiv.orgnih.gov The use of enantiopure sulfoximine building blocks allows for the introduction of a stereogenic sulfur center, which can be crucial for biological activity.

Furthermore, a transition-metal-free C-H functionalization method has been developed for the synthesis of aryl sulfoximines, enabling the late-stage incorporation of chiral sulfonimidoyl groups into drug candidates like methoxsalen, gemfibrozil, and tianeptine. rsc.org

Table 2: Late-Stage Functionalization with Sulfoximine Derivatives

Target Molecule/ClassSulfoximine Precursor/ReagentKey Reaction TypeReference
Atuveciclib (CDK9 Inhibitor)Sulfide + PhI(OAc)₂ / NH₄HCO₂Sulfoximination researchgate.net
Ceralasertib (ATR Inhibitor)Chiral SulfoximineSNAr Reaction chemrxiv.orgnih.gov
Methoxsalen, Gemfibrozil, TianeptineSulfinamideC-H Functionalization rsc.org

Flow Chemistry Techniques in this compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of sulfoximines can involve hazardous reagents and intermediates, and flow reactors provide a means to handle these safely by minimizing the reaction volume at any given time.

One of the key applications of flow chemistry is in the imination of sulfoxides. The direct synthesis of NH-sulfoximines from sulfoxides using reagents like PhI(OAc)₂ and aqueous ammonia has been successfully translated to a continuous flow process. This method avoids the use of potentially hazardous azide reagents and allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity.

A convenient flow process for the preparation of NH-sulfoximines directly from sulfides has also been developed. This one-pot NH- and O-transfer reaction utilizes a hypervalent iodine(III) reagent and a nitrogen source under aqueous conditions, often within nanomicelles to enhance reaction rates. The use of flow reactors in this context can mitigate issues with precipitation and clogging that can occur in batch processes.

The benefits of flow chemistry in sulfoximine synthesis include improved safety by minimizing the accumulation of explosive intermediates, enhanced reaction efficiency through precise control of conditions, and the potential for straightforward scaling of production.

Table 3: Flow Chemistry in this compound Synthesis

Starting MaterialReagentsReactor TypeKey AdvantagesReference
SulfoxidesPhI(OAc)₂, aq. NH₃MicroreactorImproved safety, high yield, precise control---
SulfidesHypervalent Iodine(III), Nitrogen SourceFlow Reactor with NanomicellesOne-pot reaction, avoids precipitation---

Iii. Mechanistic Investigations and Computational Studies of S,s Dimethyl Sulfoximine Reactions

Reaction Mechanisms of Sulfoximine (B86345) Formation

The synthesis of sulfoximines can be achieved through various pathways, each with distinct mechanistic features. Key routes include the imidation of sulfoxides, often involving nitrene intermediates, and the oxidation of sulfilimines.

The imidation of sulfoxides is a prominent method for constructing the sulfoximine backbone. acs.org This transformation frequently involves the generation of a nitrene intermediate, a highly reactive species that is subsequently captured by the sulfoxide (B87167). acs.orgchinesechemsoc.org For instance, the reaction of dimethyl sulfoxide with reagents like sodium azide (B81097) in strong acid was one of the earliest methods to produce S,S-dimethyl sulfoximine, proceeding through a nitrene intermediate. scispace.com

More contemporary methods utilize hypervalent iodine reagents, such as iodosylbenzene diacetate (PhI(OAc)₂), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046), to generate a transient iodonitrene. nih.gov This intermediate then reacts with the sulfoxide. nih.gov Control experiments have shown that the formation of NH-sulfoximines from sulfides using this system occurs in a stepwise manner, involving the initial formation of a sulfilimine via NH transfer from a nitrene intermediate, followed by oxidation to the sulfoximine. d-nb.info

Transition metal catalysts, including those based on rhodium, copper, or iron, are often employed to facilitate the transfer of a nitrene from a protected nitrogen source to a sulfoxide. These catalysts can form metal-nitrene intermediates, which then react with the sulfoxide to afford the corresponding sulfoximine. acs.org The use of dioxazolones as nitrene precursors under ruthenium catalysis and light irradiation represents another strategy for the imidation of both sulfides and sulfoxides. chinesechemsoc.org

While many sulfoximine syntheses proceed through ionic or concerted pathways, radical mechanisms also play a role, particularly in the N-functionalization of existing sulfoximines. In 2016, a radical process was demonstrated for the synthesis of N-alkenylsulfoximines. d-nb.info Additionally, the functionalization of fluorinated sulfoximines can proceed through radical pathways, which can be initiated by photocatalysis under mild conditions. unipd.it These radical fluoroalkylating agents have shown extensive and useful reactivity. unipd.it

Nucleophilic addition to sulfur electrophiles is a fundamental strategy for constructing sulfoximines. nih.gov This can involve the reaction of organometallic reagents with sulfonimidoyl halides or sulfonimidates. scispace.comacs.org For example, chiral sulfinimidate esters can be transformed into chiral sulfimides through the nucleophilic addition of Grignard reagents. researchgate.net These sulfimides can then be oxidized to the corresponding sulfoximines. scispace.com

Conversely, the sulfur atom of a sulfinamide can act as a nucleophile. A notable example is the S-alkylation of chiral sulfinamides. acs.org This approach is challenging because alkylation often favors the more nucleophilic nitrogen or oxygen atoms. acs.org However, by modifying the substituents on the nitrogen to increase steric hindrance and adjust electronic properties, selective S-alkylation can be achieved to form enantioenriched sulfoximines. acs.org

Stereochemical Control and Enantioselectivity

The sulfur atom in a sulfoximine with two different carbon substituents is a stereogenic center, making the development of enantioselective synthetic methods a critical area of research. nih.gov

Chiral ligands and catalysts are instrumental in achieving high levels of enantioselectivity in sulfoximine synthesis. mdpi.com Transition metal-catalyzed reactions, in particular, have benefited from the design and application of a wide array of chiral ligands.

For the enantioselective imidation of thioethers to form chiral sulfilimines (precursors to sulfoximines), iron and rhodium catalysts paired with chiral ligands have proven effective. acs.org For instance, a combination of an iron(III) salt and a chiral PyBOX ligand can catalyze the imidation of thioethers with high enantioselectivity. acs.org Similarly, dirhodium(II) complexes with chiral carboxylate ligands, such as Rh₂(S-NTTL)₄, have been successfully used for the enantioselective S-alkylation of sulfenamides with diazo compounds, producing chiral sulfilimines with excellent enantiomeric ratios. nih.gov

In some cases, the catalyst system relies on non-covalent interactions between the chiral ligand and the substrate to induce stereocontrol. For example, an Iridium(III)-catalyzed asymmetric C-H activation was achieved using a chiral carboxylic acid ligand that forms a crucial hydrogen bond with the sulfoximine substrate, leading to high enantioselectivity. mdpi.com The desymmetrization of prochiral dimethyl sulfoximines using stoichiometric amounts of chiral lithium amides is another strategy that relies on the chirality of the reagent to achieve enantioselective deprotonation, followed by trapping with an electrophile. researchgate.net

Catalyst/Ligand SystemReaction TypeSubstrateProduct e.r.
Iron(III) 4-chloro-2,6-dimethyl-3,5-heptanedionate / (R,R)-PhPyBOX C4Enantioselective ImidationThioethersHigh
Rh₂(S-PTTL)₄S-alkylationSulfenamide (B3320178)88:12
Rh₂(S-NTTL)₄S-alkylationSulfenamide92:8
Chiral dicationic bisguanidinium / Tungstate or MolybdateEnantioselective OxidationThioethersHigh
Chiral Lithium AmidesDesymmetrizationProchiral Dimethyl SulfoximinesUp to 70% ee

e.r. = enantiomeric ratio; ee = enantiomeric excess

Both steric and electronic factors play a crucial role in governing the stereochemical outcome of asymmetric reactions involving sulfoximines. In the asymmetric S-alkylation of chiral sulfinamides, the steric and electronic properties of the N-substituents are adjusted to direct the alkylation to the sulfur atom. acs.org Bulky groups on the nitrogen can sterically hinder N-alkylation, thereby promoting the desired S-alkylation pathway. acs.org

In the N-alkynylation of sulfoximines catalyzed by copper, the reactivity of the sulfoximine partner is significantly influenced by both steric and electronic effects. d-nb.info Similarly, in the desymmetrization of dimethyl sulfoximines via enantioselective deprotonation, the bulky side arm of a chiral ligand can impart high regio- and enantioselectivity through steric effects. researchgate.net The choice of protecting group on the sulfoximine nitrogen is also critical. Sterically demanding and electron-rich protecting groups, like an N,N-diisopropyl carbamoyl (B1232498) group, have been shown to enable selective and bifunctional asymmetric manipulation at the sulfur center. nih.gov

The electronic nature of substituents can also have a discernible impact. In some reactions, electron-releasing groups on the sulfoximine have been observed to decelerate the reaction rate. researchgate.net Careful modulation of these steric and electronic parameters is therefore essential for designing highly selective and efficient asymmetric transformations. nih.gov

Diastereoselective Control

The stereogenic center at the sulfur atom in chiral sulfoximines plays a crucial role in directing the stereochemical outcome of their reactions, a principle known as diastereoselective control. This control is fundamental in asymmetric synthesis, where the sulfoximine moiety acts as a chiral auxiliary. The diastereoselectivity arises from the ability of the chiral sulfoximine group to influence the trajectory of an approaching reagent, leading to the preferential formation of one diastereomer over another.

Diastereoselective reactions involving lithiated sulfoximines with various electrophiles, such as carbonyl compounds and imines, have been extensively studied. tandfonline.com For instance, the asymmetric deprotonation of N-trialkylsilyl dimethyl sulfoximines using chiral lithium amides, followed by trapping with an electrophile, yields enantioenriched sulfoximines. researchgate.net The choice of the chiral base and reaction conditions allows for the selective synthesis of products with high enantiomeric excess. researchgate.net

Furthermore, the sulfoximine group's ability to control stereochemistry is evident in the inhibition of enzymes. In studies with carboxypeptidase A, diastereomers of a sulfoximine-based inhibitor showed significantly different binding affinities. nih.gov The geometry of the preferentially bound isomer provided insights into the enzyme's mechanism, demonstrating that the sulfoximine's stereochemistry dictates its interaction within the enzyme's active site. nih.gov This highlights the importance of diastereoselection in the design of potent and specific enzyme inhibitors. The conjugate addition of nucleophiles to vinyl sulfoximines also proceeds with high diastereoselectivity, enabling the formation of new chiral centers under the influence of the existing sulfur stereocenter. tandfonline.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and its derivatives. These theoretical methods provide detailed insights into reaction pathways, the structures of transient intermediates, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations are widely employed to map the potential energy surfaces of reactions involving sulfoximines. This allows for the identification of transition states, the calculation of activation energies, and the validation of proposed reaction mechanisms.

For example, in the S-alkylation of sulfinamides with zinc carbenoids to form sulfoximines, DFT calculations were performed to understand the reaction's high selectivity. rsc.org The calculations identified the most thermodynamically stable intermediate, an N,O-bound adduct, and located the lowest energy transition state leading to the observed S-alkylated product. rsc.org This computational analysis confirmed a significant kinetic preference for S-alkylation over potential side reactions like N-alkylation. rsc.org

DFT has also been used to investigate the photochemistry of sulfoximines. Calculations of the S–N and S–O bond dissociation energies (BDE) for N-phenyl dibenzothiophene (B1670422) sulfoximine predicted that S–N bond cleavage is the more favorable initial photodegradation pathway. d-nb.info This theoretical prediction was subsequently supported by experimental observations of the reaction products. d-nb.info

In the study of catalytic reactions, such as the desymmetrization of sulfonimidamides, DFT calculations have been crucial for elucidating the turnover-limiting step. nih.gov By modeling the entire catalytic cycle, researchers identified that the collapse of a tetrahedral intermediate, rather than its formation, was the rate-determining step. nih.gov The calculated energy barriers for the competing pathways were consistent with the experimentally observed reaction outcomes. nih.gov

Table 1: Calculated Bond Dissociation Energies (BDE) for N-phenyl dibenzothiophene sulfoximine d-nb.info Calculations were performed using the HSEH1PBE/6-311G(d,p) level of theory.

Bond CleavageProductsCalculated BDE (kcal/mol)
S–NDibenzothiophene S-oxide (DBTO) + Phenylnitrene (PhN:)48.8
S–ON-phenyl iminodibenzothiophene91.2

Computational methods are instrumental in understanding and predicting the regio- and enantioselectivity of asymmetric reactions involving sulfoximines. By comparing the energies of different transition states leading to various possible products, chemists can rationalize why a particular isomer is formed preferentially.

In the palladium-catalyzed asymmetric allylic alkylation, the chirality of the phosphanyl sulfoximine ligand plays a key role in determining the enantioselectivity. researchgate.net Theoretical studies have shown that both the substituent on the nitrogen atom and the chirality of the sulfoximine group are crucial factors. researchgate.net DFT calculations can model the catalyst-substrate complexes and the transition states for the formation of both enantiomers, with the energy difference between these transition states correlating to the observed enantiomeric excess (ee).

A comprehensive study combining data science, high-throughput experimentation, and DFT was used to investigate the enantioselective acylation of sulfonimidamides. nih.gov The computational analysis revealed that the enantioselectivity originates from the different energies of the transition states for the collapse of the tetrahedral intermediate. The model explained how the steric properties of both the catalyst and the substrate influence the energy landscape, providing a clear rationale for the observed structure-enantioselectivity relationships. nih.gov

Similarly, in "Si-free" SuFEx (Sulfur(VI) Fluoride Exchange) reactions of sulfonimidoyl fluorides, a combination of experimental and theoretical methods was used to show that the reaction proceeds enantiospecifically. d-nb.info DFT calculations helped to distinguish between possible SN1, SN2, and addition-elimination pathways, ultimately supporting a mechanism that preserves the stereochemistry at the sulfur center. d-nb.info

The direct observation of reactive intermediates is often challenging. Computational chemistry provides powerful tools to predict the structure, stability, and bonding of these transient species. Sulfonimidoyl vinyllithiums are key intermediates in many reactions that form C-C bonds using sulfoximine reagents.

Experimental studies, including NMR spectroscopy and cryoscopy, combined with ab initio and DFT calculations, have provided a detailed picture of the structure of sulfonimidoyl vinyllithiums in solution. researchgate.netresearchgate.net These studies revealed that species like BuCH=C(Li)S(O)(NSO2Tol)Ph exist as monomers in THF solution. researchgate.net Computational modeling predicted a structure with a direct C–Li bond and a six-membered C-Li-O-S-N-S chelate ring, which stabilizes the intermediate. researchgate.netresearchgate.net

For other derivatives, such as MeCH=C(Li)S(O)(NMe)Ph, calculations suggest an energy minimum structure also featuring a C-Li bond, but within a four-membered C-Li-N-S chelate ring. researchgate.netresearchgate.net These computational models are consistent with experimental data from 6Li,{1H} NOE experiments. researchgate.net

These studies also address the stability of these intermediates. The calculations and experimental data indicate that the C–Li bond is often fluxional, and a low configurational stability is observed for some sulfonimidoyl vinyllithiums. researchgate.netresearchgate.net This fluxionality can involve the interchange of the lithium atom and the sulfonimidoyl group, likely proceeding through the formation of contact ion pairs (CIPs) involving O,Li and N,Li interactions after the heterolysis of the C-Li bond. researchgate.netresearchgate.net

Table 2: Computationally Determined Structural Features of Sulfonimidoyl Vinyllithium Intermediates researchgate.netresearchgate.net

IntermediateComputational MethodKey Structural Feature
MeCH=C(Li)S(O)(NSO2Me)PhAb initioC–Li bond with a six-membered C-Li-O-S-N-S chelate ring
MeCH=C(Li)S(O)(NMe)PhAb initioC–Li bond with a four-membered C-Li-N-S chelate ring

Iv. Spectroscopic Characterization and Analytical Methods for S,s Dimethyl Sulfoximine

Advanced NMR Spectroscopy

Advanced NMR spectroscopy offers a powerful, non-destructive tool for the detailed structural analysis of S,S-dimethyl sulfoximine (B86345) and its various derivatives in both solution and the solid state.

High-resolution solid-state NMR (ssNMR) techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization Magic Angle Spinning (CP-MAS), are indispensable for studying the structure of S,S-dimethyl sulfoximine derivatives in their solid form. These methods are particularly useful for analyzing crystalline powders, polymers, and other materials where traditional solution-state NMR is not feasible. For instance, ¹³C MAS NMR has been effectively used to study reaction mechanisms involving surface-bound intermediates on solid catalysts. In one such study, the activation of dimethyl ether on solid acid catalysts was monitored, identifying surface methoxy (B1213986) groups that are key reaction intermediates. This approach is directly applicable to studying the interactions and reactions of this compound on solid supports or as part of solid-phase synthesis.

Recent advancements in ssNMR include the use of solid-state spin sensors, such as nitrogen-vacancy (NV) centers in diamond, to achieve high spectral resolution (around 1 Hz) from picoliter-scale sample volumes. nih.gov This emerging technology holds promise for the microanalysis of novel this compound-based materials and single-cell studies. nih.gov

Multidimensional NMR techniques are crucial for unambiguously assigning NMR signals and elucidating the complex structures of derivatized S,S-dimethyl sulfoximines. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), establish connectivity between protons and carbons, which is fundamental in confirming the structure of newly synthesized derivatives.

For more complex structural problems, advanced techniques can provide deeper insights:

2D hCH Correlation: This experiment would be instrumental in confirming the carbon backbone structure in complex, substituted sulfoximine derivatives by correlating proton and carbon chemical shifts.

¹H-¹H Spin-Diffusion: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) rely on ¹H-¹H spin diffusion to reveal through-space proximities between protons. This is particularly valuable for determining the stereochemistry and conformational preferences of chiral sulfoximine derivatives, which is essential for their application in asymmetric catalysis.

While specific examples for this compound are not detailed in the provided literature, the application of these techniques is standard practice in the characterization of complex organic molecules, including various sulfoximine derivatives synthesized for catalytic and medicinal purposes. researchgate.net

The derivatization of the nitrogen atom of this compound opens the door to a wide range of multinuclear NMR studies, providing direct information about the electronic environment of the N-substituent. The synthesis of novel sulfoximine-derived phosphoramidates, for example, has been extensively characterized using multinuclear NMR. researchgate.net

¹⁹F NMR: This technique is highly sensitive and provides a clean spectral window for the analysis of fluorinated derivatives. It has been used to characterize sulfoximines derivatized with bis(fluoroalkyl)phosphoramidates. researchgate.net

³¹P NMR: For phosphorus-containing derivatives like phosphoramidates, ³¹P NMR is essential for confirming the formation of the N-P bond and assessing the electronic environment of the phosphorus atom. researchgate.net

¹⁵N NMR: Although less common due to lower sensitivity and natural abundance, ¹⁵N NMR can provide direct insight into the electronic structure of the sulfoximine nitrogen atom itself upon derivatization.

A summary of typical nuclei used in the characterization of derivatized this compound is presented below.

NucleusType of Information ProvidedExample Application
¹HProton environment and basic molecular structureStandard characterization of all organic derivatives.
¹³CCarbon skeleton of the moleculeConfirmation of the backbone of newly synthesized sulfoximine derivatives. researchgate.net
¹⁹FPresence and environment of fluorine atomsAnalysis of sulfoximines with fluoroalkoxy groups. researchgate.net
³¹PPresence and environment of phosphorus atomsCharacterization of sulfoximine-derived phosphoramidates. researchgate.net
¹⁵NDirect information on the nitrogen electronic environmentStudying changes at the sulfoximine nitrogen upon N-functionalization.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that specifically detects species with unpaired electrons, such as free radicals and transition metal complexes. farmaceut.org It is particularly valuable for studying metallated complexes of this compound and its derivatives, providing information on the metal's oxidation state and coordination environment.

Continuous-wave (CW) EPR is the most common EPR technique. X-band (~9.5 GHz) EPR is routinely used to characterize paramagnetic metal complexes. For instance, the EPR spectra of Cu(II) complexes provide key information through the g-factor and the hyperfine coupling constant (A) with the copper nucleus, which are sensitive to the ligands coordinated to the metal. mdpi.com This makes CW-EPR an excellent tool for studying the binding of this compound derivatives as ligands to paramagnetic metal centers like Cu(II) or Fe(III). mdpi.comnih.gov

W-band (~95 GHz) EPR offers higher resolution, which can be crucial for resolving signals in complex systems or for separating features in anisotropic spectra. nih.gov This enhanced resolution is beneficial for distinguishing between different metallated species in a mixture or for obtaining more precise measurements of the g-tensor and hyperfine couplings.

For a more detailed view of the ligand environment around a paramagnetic metal center, advanced pulsed EPR techniques are employed.

Pulsed Electron-Nuclear Double Resonance (ENDOR): This technique measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁴N). Pulsed ENDOR, especially at high frequencies like the W-band, can resolve strongly coupled nuclei and provide precise hyperfine coupling values, which relate to the geometric and electronic structure of the complex. nih.gov

Hyperfine Sublevel Correlation (HYSCORE): This is a two-dimensional pulsed EPR technique that is particularly powerful for measuring weak hyperfine couplings to nearby nuclei, such as the nitrogen atoms of ligands. nih.gov It helps to identify the atoms coordinating to the metal ion and can provide information about their distance and orientation relative to the metal center. nih.gov For a metallated this compound complex, HYSCORE could be used to detect the coupling to the sulfoximine nitrogen, confirming its coordination to the metal.

The combination of these advanced EPR methods provides a comprehensive picture of the structure and electronic properties of metallated sulfoximine complexes, which is vital for understanding their catalytic activity or biological function. nih.gov

TechniqueFrequency BandInformation ObtainedTypical Application
CW-EPR X-band, W-bandg-factor, metal hyperfine couplings (A-values), information on oxidation state and coordination geometry. mdpi.comRoutine characterization of paramagnetic metal-sulfoximine complexes. mdpi.comnih.gov
Pulsed ENDOR X-band, W-bandPrecise measurement of strong and weak hyperfine couplings to ligand nuclei (e.g., ¹H, ¹⁴N). nih.govDetermining the electronic structure and geometry of the metal's coordination sphere. nih.gov
HYSCORE X-bandCorrelation of hyperfine interactions for weakly coupled nuclei, identifying coordinating atoms. nih.govElucidating the ligand environment in complex biological or catalytic systems. nih.gov

Mass Spectrometry (e.g., HRMS (ESI-TOF), LC-MS)

Mass spectrometry is a cornerstone in the analytical workflow for this compound, providing precise mass determination and structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is instrumental in confirming the elemental composition of this compound. The exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy, allowing for unambiguous formula determination.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₂H₇NOS
Exact Mass 93.02483 u
Monoisotopic Mass 93.02483502 u
Primary Ion [M+H]⁺

| Calculated m/z for [M+H]⁺ | 94.03261 u |

Table 2: Proposed Key Fragment Ions of this compound in MS/MS

m/z Proposed Fragment Neutral Loss
78 [M+H - NH₂]⁺ NH₂
63 [M+H - NH₂ - CH₃]⁺ NH₂, CH₃

X-ray Crystallography

While a specific crystal structure for the parent this compound is not publicly available in crystallographic databases, studies on related N-substituted sulfoximines demonstrate the utility of this technique in elucidating their molecular structures. For instance, single-crystal X-ray diffraction analysis of N-(2,3,5,6-Tetrafluoropyridyl)sulfoximines has provided detailed insights into their bond parameters and conformational rigidity. A general procedure for obtaining single crystals of sulfoximines involves the slow evaporation of a solution of the compound in a suitable solvent, such as diethyl ether, dichloromethane, acetone, or methanol (B129727).

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

Parameter Expected Value/System
Crystal System Orthorhombic or Monoclinic
Space Group P2₁2₁2₁ or P2₁/c (for racemic)
Key Bond Lengths (Å) S=O (~1.45), S=N (~1.55), S-C (~1.78)
Key Bond Angles (°) O=S=N (~115), C-S-C (~100)

| Intermolecular Interactions | N-H···O=S hydrogen bonds |

Vibrational Spectroscopy (IR)

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch Imine (N-H) 3300 - 3100 Medium
C-H stretch Methyl (CH₃) 3000 - 2850 Medium-Strong
S=O stretch Sulfoxide (B87167) (S=O) 1250 - 1200 Strong
S=N stretch Sulfoximine (S=N) 1150 - 1100 Strong
C-H bend Methyl (CH₃) 1450 - 1375 Medium

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for the critical task of determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. For achiral purity analysis, reversed-phase HPLC with a C18 column is commonly employed.

For the separation of the enantiomers of this compound and the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of a wide range of chiral sulfoximines. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation.

Table 5: Exemplary Chiral HPLC Method for Sulfoximine Enantioseparation

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase Hexane/Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | Ambient |

Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for the determination of enantiomeric purity through the formation of diastereomeric derivatives. Since enantiomers have identical physical properties, they cannot be separated on a standard achiral GC column. However, by reacting the racemic sulfoximine with a chiral derivatizing agent of high enantiomeric purity, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated on a conventional achiral GC column.

A common approach involves the use of a chiral acid chloride or a similar reagent to form diastereomeric amides. The resulting diastereomers can then be analyzed by on-column GC, which minimizes thermal degradation of the analytes.

Table 6: General Procedure for GC Analysis of this compound Diastereomers

Step Description
1. Derivatization Reaction of racemic this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.
2. GC Column Achiral capillary column (e.g., DB-5 or equivalent).
3. Injection On-column injection to ensure quantitative transfer of the sample without discrimination.
4. Temperature Program Optimized temperature gradient to achieve baseline separation of the diastereomers.
5. Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).

| 6. Quantification | Integration of the peak areas of the two diastereomers to determine the enantiomeric ratio. |

Solid-Phase Extraction (SPE) is a valuable technique for the cleanup and concentration of this compound from various sample matrices prior to chromatographic analysis. Given the polar nature of this compound, a polar or mixed-mode sorbent is generally suitable. For aqueous samples, a reversed-phase SPE cartridge can be used, where the polar sulfoximine is less retained than non-polar impurities. Alternatively, a normal-phase or ion-exchange mechanism can be employed depending on the sample matrix and the impurities to be removed.

A generic SPE protocol for the extraction of a polar compound like this compound from an aqueous matrix using a polymeric reversed-phase sorbent is outlined below.

Table 7: Proposed Solid-Phase Extraction (SPE) Protocol for this compound

Step Procedure
1. Conditioning Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol), followed by water or an aqueous buffer matching the sample's pH.
2. Sample Loading Load the aqueous sample containing this compound onto the conditioned cartridge.
3. Washing Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained polar impurities.
4. Elution Elute the this compound with a stronger, more polar organic solvent (e.g., methanol or acetonitrile).

| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for subsequent HPLC or LC-MS analysis. |

V. Catalytic Applications of S,s Dimethyl Sulfoximine and Derived Ligands

S,S-Dimethyl Sulfoximine (B86345) as a Chiral Auxiliary in Asymmetric Synthesis

The application of S,S-dimethyl sulfoximine as a chiral auxiliary primarily revolves around the concept of desymmetrization. The selective functionalization of one of the two enantiotopic methyl groups provides a powerful route to enantioenriched sulfoximines, which are valuable precursors for more complex chiral molecules and ligands. beilstein-journals.org

This approach is significant as it transforms a simple, achiral starting material into a valuable chiral building block. beilstein-journals.orgacs.org The resulting enantioenriched sulfoximines can then be used in the synthesis of pseudopeptides or as ligands in asymmetric catalysis. nih.govbeilstein-journals.org

Chiral Sulfoximine-Based Ligands in Transition Metal Catalysis

The structural versatility of sulfoximines allows for their incorporation into various ligand architectures, which have been successfully employed in a wide range of transition metal-catalyzed reactions. nih.govbeilstein-journals.org By modifying the substituents on the sulfur and nitrogen atoms, chemists can fine-tune the steric and electronic properties of the ligands to achieve high levels of stereoselectivity. Ligands bearing the sulfonimidoyl moiety have led to excellent stereoselectivities in reactions such as hydrogenations and carbon-carbon bond formations. nih.govbeilstein-journals.org These ligands can be N,N-, N,O-, or N,P-donors, coordinating to metals like palladium, rhodium, and copper to create highly effective asymmetric catalysts. mdpi.comuniovi.es

Chiral sulfoximine-based ligands have proven to be highly effective in palladium-catalyzed asymmetric allylic substitution (AAS) reactions, a fundamental C-C bond-forming process. C-phosphanylated sulfoximines, in particular, have been used as ligands, delivering the desired substitution products with high enantioselectivity. researchgate.net

In one study, C-phosphanylated enantiomerically pure sulfoximines were synthesized and used as ligands in the palladium-catalyzed allylic alkylation of racemic 1,3-diphenyl allyl acetate (B1210297) with dimethyl malonate. The reaction yielded the product with up to 95% enantiomeric excess (ee). researchgate.net Another example utilized a C2-symmetric bis(sulfoximine) ligand in palladium-catalyzed allylic alkylation, also achieving excellent enantioselectivities. uniovi.es The selectivity of the catalyst was found to be dependent not only on the chiral backbone of the ligand but also on the N-substituent and the configuration of the sulfoximine group. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation with Sulfoximine Ligands

LigandSubstrateNucleophileProduct ee (%)Yield (%)Reference
C-phosphanylated sulfoximine1,3-diphenylprop-2-enyl acetateDimethyl malonateup to 95- researchgate.net
N-benzyl-substituted cyclic phosphino-sulfoximine1,3-diphenyl allyl acetateMalonate9798 researchgate.net
Ferrocenylphosphine-amidine1,3-diphenyl-2-propenyl pivalate-9698 researchgate.net

Sulfoximine-derived ligands have also been applied in rhodium-catalyzed asymmetric hydrogenations. Cationic rhodium(I) complexes containing optically pure C2-symmetric bis(sulfoximine) ligands have been synthesized and tested as catalysts for the hydrogenation of olefins like dimethyl itaconate. uniovi.es

Additionally, N-phosphorylated sulfoximines have been used as chiral ligands in rhodium-catalyzed hydrogenations, achieving up to 84% ee. sci-hub.se These complexes, often featuring a [Rh(diene)(N^N)][BF4] structure, demonstrate the utility of the sulfoximine moiety in creating effective catalysts for asymmetric reduction reactions. uniovi.esacs.org

Copper complexes featuring chiral sulfoximine ligands are efficient catalysts for several asymmetric transformations, including Diels-Alder reactions and Mukaiyama-type aldol (B89426) reactions. uniovi.es C2-symmetric bis(sulfoximine) derivatives have been shown to be highly effective ligands in copper-catalyzed Diels-Alder reactions. uniovi.es

For Mukaiyama-type aldol reactions, C1-symmetric aminosulfoximines and oxazolinyl sulfoximines have been developed as ligands for copper(II) catalysts. nih.govorganic-chemistry.orgacs.org These catalysts are particularly effective for reactions involving pyruvates as electrophiles, which are challenging for many catalytic systems. acs.org The reaction of methyl pyruvate (B1213749) with silyl (B83357) enol ethers using a copper(II) triflate/sulfoximine ligand system can produce α-hydroxy esters containing a quaternary stereogenic center in good yields and with very high enantioselectivities, reaching up to 99% ee. organic-chemistry.orgacs.org

Table 2: Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reactions

Ligand TypeElectrophileNucleophileProduct ee (%)Yield (%)Reference
C1-symmetric aminosulfoximineMethyl pyruvate1-phenyl-1-(trimethylsilyloxy)etheneup to 98>99 organic-chemistry.org
C1-symmetric aminosulfoximineMethyl pyruvateSilyl vinyl ketene (B1206846) acetalup to 99Good acs.orgnih.gov
C1-symmetric oxazolinyl sulfoximineMethyl pyruvateSilyl enol etherup to 94Good nih.govacs.org

The efficiency of these catalysts is influenced by the ligand structure, copper source, and reaction conditions such as temperature and solvent. acs.orgacs.org

The development of catalytic enantioselective halogenation methods is crucial for synthesizing chiral organohalides. Chiral sulfoximine-copper complexes have emerged as effective catalysts for these reactions. Specifically, a C1-symmetric amino sulfoximine has been employed as a chiral ligand in copper-catalyzed asymmetric halogenation of β-oxo esters. researchgate.netscispace.com This catalytic system provides access to optically active α-halogenated β-oxo esters, which are valuable synthetic intermediates. researchgate.net While the field of asymmetric halogenation is still developing, the use of sulfoximine ligands shows promise for achieving high enantioselectivity. researchgate.netresearchgate.net

Organocatalysis with Sulfoximine-Based Thioureas

Beyond transition metal catalysis, the sulfoximine scaffold has been integrated into organocatalyst design. Chiral sulfoximine-based thioureas represent a class of organocatalysts that utilize hydrogen bonding to activate substrates. nih.govbeilstein-journals.orgd-nb.info These catalysts are synthesized by reacting amino-functionalized sulfoximines with isothiocyanates. nih.gov

Sulfonimidoyl-containing thioureas have been successfully applied in the desymmetrization of cyclic meso-anhydrides via alcoholysis, demonstrating good reactivity. nih.govbeilstein-journals.orgnih.gov The proposed mechanism involves the activation of the anhydride's carbonyl group through hydrogen bonding with the thiourea (B124793) unit, while a basic site on the catalyst may activate the alcohol. nih.gov

These organocatalysts have also been tested in the asymmetric Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones. nih.govbohrium.com In this context, the sulfoximine-thiourea catalysts have shown the ability to induce moderate levels of enantioselectivity. nih.govbeilstein-journals.orgresearchgate.net This work represents the introduction of enantiopure sulfoximines to the field of organocatalysis, expanding their utility beyond metal-based systems. nih.govbeilstein-journals.org

Table 3: Applications of Sulfoximine-Based Thiourea Organocatalysts

Reaction TypeSubstrateCatalystResultReference
Desymmetrization of meso-anhydrideCyclic anhydride (B1165640)Sulfonimidoyl-containing thioureaGood catalytic activity, no enantiocontrol nih.gov
Asymmetric Biginelli ReactionBenzaldehyde, urea (B33335), ethyl acetoacetate (B1235776)Sulfonimidoyl-containing thioureaModerate enantioselectivity nih.govbeilstein-journals.orgresearchgate.net

Catalytic Desymmetrization of Meso-Anhydrides

The desymmetrization of meso-anhydrides is a powerful strategy for accessing chiral building blocks from achiral starting materials. Chiral sulfoximine-based thioureas have been investigated as organocatalysts for this transformation. In a key study, the methanolysis of cis-bicyclo[2.2.1]hept-5-ene-exo-2,3-dicarboxylic anhydride was examined using various sulfoximine-derived thiourea catalysts. beilstein-journals.orgd-nb.info

The catalysts, which feature a combination of a thiourea moiety for hydrogen bonding activation of the anhydride and a chiral sulfoximine unit, were anticipated to induce enantioselectivity in the ring-opening reaction. The tested catalysts included (S)-3, a simple derivative, as well as more complex structures like (S)-12 and (RS,SC)-19 which possess different linking units between the sulfoximine and thiourea functionalities. beilstein-journals.org

The research findings indicated that while the catalysts were active in promoting the reaction, they failed to induce any significant enantioselectivity. The resulting hemiester product was obtained as a racemic mixture in all tested cases. beilstein-journals.orgd-nb.info Despite the lack of enantiocontrol, the catalysts demonstrated good reactivity, affording the product in moderate to good yields. For instance, catalyst (S)-3 provided the product in 67% yield, and the more rigid, benzene-bridged catalyst (S)-12 gave a similar yield. Notably, the catalyst (RS,SC)-19, featuring an ethylene (B1197577) linker, showed higher reactivity, leading to an 81% yield of the racemic product under the same conditions. beilstein-journals.org

CatalystYield (%)Enantiomeric Excess (%)
(S)-3670
(S)-12670
(RS,SC)-19810

The absence of enantioselectivity suggests that the chiral information from the sulfoximine core was not effectively transmitted to the transition state of the ring-opening reaction. beilstein-journals.org

Catalytic Asymmetric Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a fundamentally important transformation for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. The development of a catalytic asymmetric version of this reaction has been a long-standing challenge. Chiral sulfoximine-derived thioureas have been explored as organocatalysts for this purpose. beilstein-journals.orgd-nb.infonih.gov

In a representative study, the reaction between benzaldehyde, urea, and ethyl acetoacetate was catalyzed by a series of chiral sulfoximine-containing thioureas. These bifunctional catalysts were designed to activate the reactants through hydrogen bonding interactions. The experiments revealed that these catalysts could promote the Biginelli reaction, leading to the formation of the corresponding dihydropyrimidinone with low to moderate enantioselectivity. beilstein-journals.orgd-nb.info

The initial catalyst tested, (S)-3, showed low catalytic activity, providing the product in a modest 28% yield with a low enantiomeric excess (ee) of 16% after three days. However, other catalysts with different structural features, such as (S)-12 and (S)-13, which incorporate a more rigid aromatic linker, and (SS,SC)-18 and (RS,SC)-19, with an ethylene linker, demonstrated improved performance. For instance, catalyst (S)-13, with electron-withdrawing trifluoromethyl groups on the phenyl ring of the thiourea moiety, gave the product in 88% yield with a 44% ee. beilstein-journals.org

Further optimization studies revealed a significant dilution effect on the enantioselectivity. When the reaction catalyzed by (S)-13 was conducted at a lower substrate concentration (0.025 mol/L instead of 0.25 mol/L), the enantiomeric excess of the product increased to 44%, with a slight improvement in yield to 92%. beilstein-journals.orgnih.gov This suggests that at lower concentrations, the formation of undesired achiral aggregates is minimized, allowing the chiral catalyst to exert better stereocontrol.

CatalystCatalyst Loading (mol%)Time (d)Yield (%)Enantiomeric Excess (%)
(S)-31032816
(SS,SC)-18103320
(RS,SC)-19103300
(S)-121036130
(S)-131038834
(S)-13538936
(S)-13559244

While the enantioselectivities achieved are moderate, these findings represent an important proof-of-concept for the use of chiral sulfoximine-based organocatalysts in the asymmetric Biginelli reaction and highlight the potential for further development of this catalyst class. beilstein-journals.orgd-nb.info

Vi. Reactivity and Chemical Transformations Involving S,s Dimethyl Sulfoximine

Nucleophilic Reactivity (C-Nucleophiles)

S,S-Dimethyl sulfoximine (B86345), and its derivatives, can serve as precursors to potent carbon nucleophiles. The protons on the carbon atoms attached to the sulfur are acidic enough to be removed by strong bases, generating a carbanion that is stabilized by the adjacent sulfoximine group.

The anions derived from N-(p-tolylsulfonyl)sulfoximines are particularly useful C-nucleophiles in organic synthesis. These are typically generated by treating the N-tosylsulfoximine with a strong base like butyllithium. The resulting anion is a soft nucleophile that participates in a variety of carbon-carbon bond-forming reactions.

A primary application of these anions is in their reaction with aldehydes and ketones, which leads to the formation of β-hydroxy sulfoximines. These intermediates are key in the Julia-Kocienski olefination reaction. Subsequent treatment of the β-hydroxy sulfoximine with a reducing agent, such as samarium(II) iodide or sodium amalgam, results in the formation of alkenes. This method is noted for its high stereoselectivity, providing a reliable route to di-, tri-, and tetrasubstituted alkenes.

The table below summarizes the reaction of an anion of an N-(p-tolylsulfonyl)sulfoximine with a carbonyl compound.

Reactant 1Reactant 2ProductReaction Type
Anion of N-(p-tolylsulfonyl)sulfoximineAldehyde or Ketoneβ-Hydroxy sulfoximineNucleophilic Addition
β-Hydroxy sulfoximineSmI₂ or Na(Hg)AlkeneReductive Elimination

Furthermore, these nucleophilic anions can undergo conjugate addition to α,β-unsaturated carbonyl compounds, yielding γ-ketosulfoximines. They are also effective in alkylation reactions with alkyl halides.

Electrophilic Reactivity

While the generation of nucleophiles is a prominent feature of sulfoximine chemistry, the sulfur atom of S,S-dimethyl sulfoximine itself can act as an electrophile. This reactivity is harnessed in various transformations. For instance, sulfoximines can be activated by conversion into sulfoximinium salts, which are highly reactive towards nucleophiles.

Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition)

This compound and its derivatives can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile oxides. In this reaction, the sulfoximine acts as a dipolarophile. The reaction between an α,β-unsaturated sulfoximine and a nitrile oxide, generated in situ from an oxime, leads to the formation of a five-membered heterocyclic ring containing a sulfoximine moiety. These reactions are often regioselective.

S-Imination of Sulfoxides and Sulfides

This compound can be used in the S-imination of sulfoxides and sulfides, a process that installs an imino group onto a sulfur atom. This transformation is typically achieved using reagents that can deliver an "N" atom. While direct S-imination of sulfoxides to form sulfoximines is challenging, methods have been developed that utilize sulfoximines as starting materials to modify other sulfur-containing compounds. For example, transition metal-catalyzed reactions, such as those using rhodium catalysts, can facilitate the transfer of an imino group from a sulfoximine derivative to a sulfide (B99878), resulting in the formation of a sulfilimine. This reaction proceeds via a nitrene transfer mechanism.

The general scheme for the rhodium-catalyzed S-imination of sulfides is shown below:

SubstrateReagentCatalystProduct
Sulfide (R₂S)Imino-acceptor sourceRh₂(OAc)₄Sulfilimine (R₂S=NR')

This methodology provides a valuable route for the synthesis of various sulfilimines, which are themselves important building blocks in organic chemistry.

C-S Bond Cleavage Reactions

Under certain conditions, the carbon-sulfur bonds in this compound and its derivatives can be cleaved. These reactions are often synthetically useful for the removal of the sulfoximine auxiliary after it has served its purpose in a synthetic sequence. Reductive C-S bond cleavage can be accomplished using various reagents, including aluminum amalgam and samarium(II) iodide, particularly in the context of the Julia-Kocienski olefination.

Furthermore, desulfonylation of N-arylsulfonyl sulfoximines can be achieved under basic conditions, which can be a key step in synthetic routes where the sulfoximine group is used as a directing or activating group.

Q & A

Q. What are the established synthetic routes for preparing S,S-Dimethyl sulfoximine, and what analytical techniques are critical for confirming its structural purity?

this compound is synthesized via oxidation of dimethyl sulfide precursors or through sulfoximine functionalization protocols. Key methods include:

  • Oxidative Imidation : Treatment of dimethyl sulfoxide with ammonia or azide sources under controlled conditions .
  • Chiral Auxiliary Approaches : Use of methylphenyl sulfoximine templates for stereochemical control, adaptable to dimethyl analogs via methyl group substitution .

Q. Analytical Validation :

  • NMR Spectroscopy : Distinct chemical shifts for sulfoximine protons (δ 2.5–3.5 ppm for methyl groups; δ 8–10 ppm for NH in DMSO-d₆) confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (C₂H₇NOS⁺, m/z 93.05) .
  • X-ray Crystallography : Resolves stereoelectronic effects and hydrogen-bonding motifs .

Q. How can researchers quantify the inhibitory effects of sulfoximines on enzymatic targets like γ-glutamylcysteine synthetase (γ-GCS) in cellular models?

While this compound-specific data are limited, methodological insights from related sulfoximines (e.g., L-Buthionine sulfoximine) apply:

  • GSH Depletion Assays : Treat cells with 0.1–1 mM sulfoximine for 24–72 h; measure glutathione (GSH) via HPLC or fluorometric kits (e.g., o-phthalaldehyde derivatization) .
  • ROS Detection : Use dichlorofluorescein (DCFH-DA) or MitoSOX™ probes to quantify oxidative stress post-treatment .
  • IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., melanoma: 1.9 μM for BSO ).
Example γ-GCS Inhibition Data (BSO)
Cell Line
Ovarian Tumor
Breast Cancer
Melanoma
Source:

Advanced Research Questions

Q. What strategies resolve conflicting stereochemical outcomes in sulfoximine-mediated asymmetric catalysis?

Discrepancies in enantioselectivity often arise from ligand-metal coordination dynamics. Best practices include:

  • Chiral HPLC Analysis : Separate diastereomers using Chiralpak® AD-H columns (hexane:IPA eluent) .
  • Computational Modeling : Density functional theory (DFT) predicts transition-state geometries (e.g., sulfoximine-Ru complexes in C–H activation) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing sulfoximine-metal intermediates .

Q. How does the electronic configuration of this compound influence its efficacy as a directing group in C–H functionalization?

The sulfoximine group acts as a σ-donor and π-acceptor , enabling regioselective C–H activation in Ru-catalyzed reactions:

  • Electronic Effects : Methyl groups lower electron density at sulfur, enhancing metal coordination (bond dissociation energy: ~45 kcal/mol for S–N) .
  • Substrate Scope : Electron-deficient arenes show higher yields (e.g., 82% for ortho-alkenylation of benzamides) .

Q. What experimental considerations are critical for in vivo pharmacokinetic studies of sulfoximines?

Key parameters from BSO studies (applicable to dimethyl analogs):

  • Dosing : Single intraperitoneal injections (6 mmol/kg in mice) reduce GSH by >95% in tumors within 24 h .
  • Plasma Monitoring : LC-MS/MS quantifies sulfoximine levels (LOQ: 10 ng/mL) and metabolites .
  • Toxicity Mitigation : Co-administer N-acetylcysteine (NAC) to counteract systemic oxidative stress .

Q. How do researchers address safety concerns during sulfoximine synthesis, such as azide reagent hazards?

Modern protocols avoid azides via:

  • Copper-Catalyzed Imidation : Use NH₃ or urea as nitrogen sources under mild conditions (e.g., 60°C, 12 h) .
  • Flow Chemistry : Minimizes explosive intermediate accumulation during imine formation .

Q. What computational tools predict sulfoximine bioactivity in drug discovery pipelines?

  • Molecular Docking : Glide SP mode (Schrödinger Suite) models sulfoximine-protein interactions (e.g., RPE65 binding with ΔG = -9.2 kcal/mol) .
  • ADMET Prediction : SwissADME evaluates logP (1.8–2.5) and BBB permeability for CNS-targeted analogs .

Notes on Evidence Utilization

  • Data from L-Buthionine sulfoximine (BSO) studies are included as mechanistic proxies due to limited direct evidence on this compound.
  • Synthetic and analytical methods are generalized from sulfoximine-class literature .
  • Contradictions in stereochemical outcomes are addressed via multi-technique validation (e.g., XRD + DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.